7-benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(4aH)-one
Description
Chemical Structure and Molecular Properties
Molecular Architecture and Core Scaffolding
The compound’s core consists of a bicyclic pyrido[3,4-d]pyrimidine system, where a six-membered piperidine ring (positions 5–8) is fused to a pyrimidine ring (positions 1–4). Key structural features include:
- Fused Ring System : The pyrido[3,4-d]pyrimidine scaffold contains nitrogen atoms at positions 1, 3, and 8 of the pyrimidine and piperidine rings, respectively.
- Benzyl Substituent : A benzyl group (-CH₂C₆H₅) is attached to the nitrogen at position 7, introducing aromaticity and steric bulk.
- Keto Group : A carbonyl oxygen at position 4 contributes to hydrogen-bonding potential.
The molecular formula is C₁₄H₁₅N₃O (MW 241.29 g/mol), with the following connectivity represented in SMILES notation:C1CN(CC2=NC=NC(=O)C21)CC3=CC=CC=C3.
Table 1: Atomic Connectivity and Bonding
| Position | Atom/Bond Type | Role in Scaffold |
|---|---|---|
| 1, 3 | Nitrogen | Pyrimidine ring |
| 4 | Carbonyl (C=O) | Hydrogen bond acceptor |
| 7 | Benzyl-N | Substituent anchor |
| 5–8 | Piperidine | Saturated ring system |
Stereochemical Features and Conformational Analysis
The tetrahydropyrido ring introduces two stereogenic centers at positions 4a and 7, though crystallographic data remains limited. Key observations:
- Chirality : The 4a position (bridgehead carbon) adopts an R configuration in related analogs, as inferred from X-ray studies of similar pyrido-pyrimidines.
- Conformational Flexibility : The piperidine ring exists in a chair conformation, while the benzyl group adopts equatorial or axial orientations depending on solvent polarity.
- Tautomerism : The pyrimidine ring may exhibit keto-enol tautomerism, though the keto form dominates under physiological conditions.
Figure 1: Proposed Chair Conformation of Piperidine Ring
N7-Benzyl
\
C4a=O
/ \
N1-----C2 C3
Physicochemical Properties
Experimental and computed properties highlight its drug-like characteristics:
Table 2: Key Physicochemical Parameters
| Property | Value | Method/Source |
|---|---|---|
| LogP (Partition coeff.) | 1.52–1.73 | PubChem/OEChem |
| pKa | 9.99 (predicted, basic) | GuideChem |
| TPSA | 45.03 Ų | PubChem |
| Solubility | 23 mg/mL in DMSO; <1 mg/mL in H₂O | EvitaChem |
- Lipophilicity : The logP range (1.5–1.7) aligns with optimal values for blood-brain barrier penetration.
- Ionization : The basic pKa (~9.99) suggests protonation at physiological pH, enhancing solubility in acidic environments.
- Solubility : Limited aqueous solubility (<<1 mg/mL) necessitates formulation with co-solvents like DMSO for in vitro assays.
Equation 1: Henderson-Hasselbalch Approximation for Ionization
$$ \text{pH} = \text{pKa} + \log \left( \frac{[\text{A}^-]}{[\text{HA}]} \right) $$ At pH 7.4, >99% of the molecule exists in its protonated form.
Properties
IUPAC Name |
7-benzyl-4a,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c18-14-12-6-7-17(9-13(12)15-10-16-14)8-11-4-2-1-3-5-11/h1-5,10,12H,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARGXWQQETZHTBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=NC=NC(=O)C21)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40718793 | |
| Record name | 7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(4aH)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40718793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1053656-41-9 | |
| Record name | 7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(4aH)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40718793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Sodium-Ethanol Mediated Cyclocondensation Method
Overview:
One of the most documented and efficient methods for synthesizing 7-benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(4aH)-one involves the reaction of ethyl 1-benzyl-3-oxo-piperidine-4-carboxylate with urea in the presence of sodium metal dissolved in ethanol. This method yields the target compound via a cyclocondensation process under reflux conditions.
| Step | Reagents and Conditions | Description | Yield & Purity |
|---|---|---|---|
| 1 | Sodium (5.56 g, 241 mmol, 2.4 eq) added portion-wise to ethanol (600 mL) | Sodium is dissolved in ethanol to generate a reactive alkoxide medium | - |
| 2 | Ethyl 1-benzyl-3-oxo-piperidine-4-carboxylate (30 g, 100 mmol, 1 eq) and urea (14.5 g, 242 mmol, 2.4 eq) added | Substrates are introduced to the sodium-ethanol solution | - |
| 3 | Reaction stirred at 75 °C for 36 hours | Cyclocondensation occurs forming the bicyclic pyrido-pyrimidine core | - |
| 4 | Solvent removal under vacuum, residue dissolved in water and acidified with 2M HCl (120 mL) | Precipitation of the product as a white solid | - |
| 5 | Filtration and vacuum drying | Isolation of pure product | 83.2% yield; 98% purity |
- The reaction time is relatively long (36 hours) to ensure complete cyclization.
- Acidification is critical to precipitate the product effectively.
- The method provides a high yield and purity, making it suitable for preparative scale synthesis.
Reference: This method is described in detail with reaction conditions and yields in ChemicalBook's synthesis data.
Reference: Detailed in RSC Advances review on bicyclic 6+6 systems chemistry.
Alkylation and Cyclization Routes in Related Systems
Reference: Reported in literature on pyrimido[4,5-d]pyrimidine analogs synthesis.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|
| Sodium-Ethanol Cyclocondensation | Ethyl 1-benzyl-3-oxo-piperidine-4-carboxylate, urea, Na, EtOH | 75 °C, 36 h, acidification | 83.2% | High purity, straightforward isolation |
| Multicomponent Biginelli-type Reaction | Barbituric acid, urea/thiourea, aryl aldehydes, CAN or ionic liquids | Reflux in water/methanol | High (varies) | Green chemistry approach, adaptable |
| Alkylation-Nitration-Reduction-Cyclization | Methyl tetrahydropyrimidine esters, alkyl halides, urea | Multiple steps, varied conditions | Moderate to high | Allows substitution pattern variation |
Chemical Reactions Analysis
Types of Reactions
7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(4aH)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Alkyl halides or amines in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of 7-benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(4aH)-one exhibit significant antimicrobial properties. For instance:
- Compounds derived from this structure have shown MIC (Minimum Inhibitory Concentration) values ranging from 4 to 20 μmol/L against various bacterial strains.
- Specific derivatives have demonstrated comparable efficacy to standard antibiotics like cefotaxime against pathogens such as Bacillus subtilis and Chlamydia pneumonia .
Anticancer Potential
The compound also exhibits promising anticancer activities. Studies have reported that certain derivatives can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The presence of specific functional groups in the molecule enhances its cytotoxic effects on cancer cells.
Antioxidant Properties
Additionally, this compound has been evaluated for its antioxidant capabilities. The compound's ability to scavenge free radicals suggests potential applications in preventing oxidative stress-related diseases.
Case Study 1: Antimicrobial Efficacy
A study published in Molecules highlighted the antimicrobial activity of various derivatives of pyrido-pyrimidine compounds. The results indicated that compounds with electron-withdrawing groups exhibited enhanced antibacterial activity compared to their counterparts .
| Compound | Bacterial Strain | MIC (μmol/L) | Comparison Drug |
|---|---|---|---|
| 7a | Bacillus subtilis | 6 | Cefotaxime |
| 7e | Salmonella typhi | 8 | Cefotaxime |
Case Study 2: Anticancer Activity
Research conducted on the anticancer properties of pyrido-pyrimidine derivatives showed that certain compounds induced apoptosis in cancer cell lines. The study utilized various assays to measure cell viability and apoptotic markers.
Mechanism of Action
The mechanism of action of 7-benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(4aH)-one involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and the functional groups present on the compound .
Comparison with Similar Compounds
Comparison with Similar Compounds
The pyrido-pyrimidinone scaffold is a privileged structure in drug discovery. Below is a systematic comparison of 7-benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(4aH)-one with structurally and functionally related analogs:
Table 1: Structural and Functional Comparison of Pyrido-Pyrimidinone Derivatives
Key Findings from Comparative Analysis:
Substituent Position and Activity: The 7-benzyl substituent in the target compound confers higher GPR119 agonist activity compared to 6-substituted analogs (e.g., EC₅₀: 50 nM vs. 100 nM for 6-methyl derivatives) . This highlights the critical role of substituent placement on the pyrido ring. In contrast, 7-acetyl-thieno-pyrimidinone derivatives exhibit selectivity for BET bromodomains, demonstrating that ring fusion (e.g., thieno vs. pyrido) redirects biological activity .
Impact of Ring Fusion: Thieno-fused pyrimidinones (e.g., ) show enhanced kinase or epigenetic target engagement but reduced solubility due to increased hydrophobicity . Benzothieno derivatives (e.g., ) further amplify steric hindrance, limiting their utility in aqueous environments .
Role of Benzyl and Aromatic Groups: The benzyl group in the target compound improves GPR119 binding affinity by interacting with hydrophobic pockets in the receptor’s active site . Replacement with bulky groups (e.g., 4-bromophenoxy in ) diminishes activity, likely due to steric clashes .
Synthetic Accessibility: The target compound is synthesized via aza-Wittig reactions in 64–72% yields, whereas thieno-fused analogs require multistep cyclizations with lower efficiency (40–50% yields) .
Biological Activity
7-benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(4aH)-one is a heterocyclic compound with significant potential in medicinal chemistry. Its structure suggests various biological activities, including anti-inflammatory and antiviral properties. This article reviews the biological activity of this compound based on diverse sources of research.
- Molecular Formula : C14H15N3O2
- Molecular Weight : 257.29 g/mol
- CAS Number : 62459-02-3
- Chemical Structure : The compound features a tetrahydropyrido-pyrimidine core, which is essential for its biological interactions.
1. Antiviral Activity
Research has indicated that derivatives of pyrido-pyrimidines can exhibit antiviral properties. However, specific studies on this compound have shown mixed results:
- A study evaluating various heterocyclic compounds for their activity against DNA and RNA viruses found that while some showed promise, 7-benzyl derivatives did not demonstrate significant antiviral effects against tested strains such as HIV and HSV .
2. Anti-inflammatory Activity
The anti-inflammatory potential of related compounds has been noted in several studies:
- Compounds similar to 7-benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin have shown inhibitory effects on nitric oxide production in LPS-stimulated BV2 cells. For instance, certain derivatives demonstrated IC50 values ranging from 22.6 to 25.3 μM . This suggests that modifications in the structure can lead to enhanced anti-inflammatory properties.
3. Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound has been achieved through various methods including base-catalyzed reactions involving nucleophilic reagents . The structure-activity relationship indicates that the presence of the benzyl group is crucial for its biological activity:
- Table 1: Structure-Activity Relationship Findings
| Compound | Structure | Activity | IC50 (μM) |
|---|---|---|---|
| 7-benzyl derivative | Structure | Anti-inflammatory | 22.6 - 25.3 |
| Other derivatives | Structure | Antiviral | Not significant |
Case Studies
Several case studies have highlighted the biological activities of related compounds:
- Case Study on Anti-inflammatory Effects : A study focused on the anti-inflammatory effects of pyrido-pyrimidine derivatives showed that modifications led to varying degrees of inhibition of cytokine production in immune cells .
- Antiviral Evaluation : Another research effort evaluated the efficacy of synthesized compounds against viral infections but found limited activity for most pyrido-pyrimidine derivatives .
Q & A
Q. How do solvent effects influence the compound’s catalytic activity in metal-mediated reactions?
- Methodological Answer : Solvents with high donor numbers (e.g., DMSO) coordinate to metal catalysts (e.g., Pd), reducing reaction rates. Screen solvents using Kamlet-Taft parameters; non-coordinating solvents like toluene optimize Suzuki-Miyaura coupling yields .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
